molecular formula C7H3BrCl2O3S B13228234 3-Bromo-5-(chlorosulfonyl)benzoyl chloride

3-Bromo-5-(chlorosulfonyl)benzoyl chloride

Cat. No.: B13228234
M. Wt: 317.97 g/mol
InChI Key: IGAMHKYXWCBGLE-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O3S. It is a derivative of benzoyl chloride, featuring bromine and chlorosulfonyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of 3-bromobenzoic acid. The process can be summarized as follows:

    Starting Material: 3-Bromobenzoic acid.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 50°C, to prevent decomposition.

    Procedure: 3-Bromobenzoic acid is added to chlorosulfonic acid, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large reactors equipped with temperature control systems.

    Continuous Flow Systems: To ensure consistent quality and yield.

    Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form 3-bromo-5-sulfanylbenzoyl chloride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products:

    Substitution Products: 3-Bromo-5-(alkylsulfonyl)benzoyl chloride.

    Reduction Products: 3-Bromo-5-sulfanylbenzoyl chloride.

    Oxidation Products: 3-Bromo-5-(sulfonic acid)benzoyl chloride.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    3-Bromobenzoyl chloride: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    5-Chlorosulfonyl-2-bromobenzoyl chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which alters its chemical properties and reactivity.

Uniqueness: 3-Bromo-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl groups, providing a combination of reactivity and functional versatility that is not found in similar compounds. This makes it particularly valuable in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H3BrCl2O3S

Molecular Weight

317.97 g/mol

IUPAC Name

3-bromo-5-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H3BrCl2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H

InChI Key

IGAMHKYXWCBGLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl

Origin of Product

United States

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